molecular formula C14H10F3NO3 B6394433 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% CAS No. 1261900-27-9

5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%

Cat. No. B6394433
CAS RN: 1261900-27-9
M. Wt: 297.23 g/mol
InChI Key: JPEWXUFNXIWFIX-UHFFFAOYSA-N
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Description

5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% (5-MTN) is a synthetic compound that has been widely studied due to its potential applications in various fields. It is a derivative of nicotinic acid, and is known for its ability to act as an inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). 5-MTN has been studied for its potential to modulate the endocannabinoid system and its involvement in various biological processes.

Scientific Research Applications

5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential applications in various fields, including pharmacology, neuroscience, and biochemistry. It has been used as a tool to study the endocannabinoid system and its involvement in various biological processes. It has also been used to study the role of FAAH and MAGL in modulating endocannabinoid levels in the brain. In addition, 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential use in the treatment of various diseases, such as anxiety, depression, and drug addiction.

Mechanism of Action

5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% acts as an inhibitor of FAAH and MAGL, two enzymes that are involved in the degradation of endocannabinoids. By inhibiting these enzymes, 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% increases the levels of endocannabinoids in the brain, which in turn modulates various biological processes. 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been shown to bind to FAAH and MAGL with high affinity, and to inhibit the enzymatic activity of both enzymes.
Biochemical and Physiological Effects
5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase the levels of endocannabinoids in the brain, which can lead to changes in behavior and physiology. In addition, it has been shown to reduce anxiety and depression-like behaviors in mice, and to reduce drug-seeking behaviors in rats.

Advantages and Limitations for Lab Experiments

5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. In addition, it has a high affinity for FAAH and MAGL, which makes it an ideal tool for studying the endocannabinoid system. However, it also has some limitations. It is a relatively new compound, and its long-term effects are still not completely understood. In addition, it has not been tested in humans, so its safety and efficacy in humans is not known.

Future Directions

There are several potential future directions for the study of 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%. One potential direction is to investigate the long-term effects of 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% on the endocannabinoid system. In addition, further research is needed to investigate the potential therapeutic applications of 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%, such as its use in the treatment of anxiety, depression, and drug addiction. Another potential direction is to investigate the potential interactions between 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% and other drugs, as well as its potential side effects. Finally, further research is needed to investigate the potential applications of 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% in other fields, such as cancer research.

Synthesis Methods

5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized using a variety of methods. One method involves the reaction of 2-methoxy-5-trifluoromethylphenyl bromide with nicotinic acid in acetonitrile. The reaction is carried out at room temperature and the product is then isolated by column chromatography. Other methods of synthesis include the reaction of 2-methoxy-5-trifluoromethylphenyl bromide with nicotinamide in dimethylformamide, and the reaction of 2-methoxy-5-trifluoromethylphenyl bromide with nicotinic acid hydrazide in dimethylsulfoxide.

properties

IUPAC Name

5-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-21-12-3-2-10(14(15,16)17)5-11(12)8-4-9(13(19)20)7-18-6-8/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEWXUFNXIWFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688386
Record name 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261900-27-9
Record name 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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